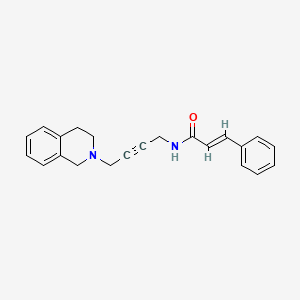
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide, also known as DIQA, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of isoquinolinyl-butynes and has been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cascade Radical Cyclization for Dihydroquinolinones Synthesis : A study by Zhang et al. (2016) introduced a silver-catalyzed cascade cyclization process utilizing cinnamamides, offering a direct method for synthesizing 3,4-disubstituted dihydroquinolin-2(1H)-ones. This method demonstrates the activation of the P-H bond and functionalization of the C(sp(2))-H bond, presenting a valuable approach for the synthesis of complex heterocyclic compounds (Honglin Zhang et al., 2016).
Copper-Catalyzed Oxidative Cyclization : Zhou et al. (2014) developed a copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons, leading to the efficient synthesis of dihydroquinolinones. This process involves the direct cross-dehydrogenative coupling of sp(3) and sp(2) C-H bonds, allowing for rapid access to diverse dihydroquinolinones in a single step (Shi‐Liu Zhou et al., 2014).
Structural and Physicochemical Analysis
- X-ray Crystallographic Analysis : Galvis et al. (2021) performed a detailed X-ray crystallographic analysis of 3,4-dihydroisoquinolines, highlighting the impact of solvent and starting material structure on the nature of the products. This study provides insights into the structural stability and potential applications of these compounds as ionic conductors (Carlos E. Puerto Galvis et al., 2021).
Biological Applications
Protein-Tyrosine Kinase Inhibition : Research by Burke et al. (1993) explored bicyclic analogues of cinnamamides as inhibitors of the lymphocyte protein-tyrosine kinase p56lck, demonstrating the potential of these compounds in developing new therapeutic agents targeting protein kinases (T. Burke et al., 1993).
Bronchodilators Synthesis : Dalence-Guzmán et al. (2010) synthesized a series of tetrahydroisoquinoline amides showing promising bronchorelaxing properties, indicating the potential of cinnamamide derivatives in treating pulmonary disorders (María F Dalence-Guzmán et al., 2010).
Antimicrobial and Anti-inflammatory Activities : Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, revealing their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. This study underscores the multifaceted biological activities of cinnamamide derivatives and their potential in drug development (A. Zablotskaya et al., 2013).
Eigenschaften
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,14-18H2,(H,23,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBJAUYUSHUKGN-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2938707.png)
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide](/img/structure/B2938708.png)
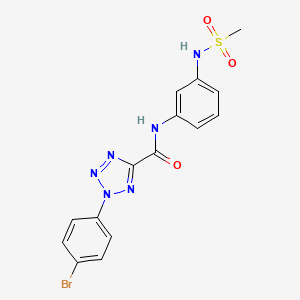
![5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2938711.png)
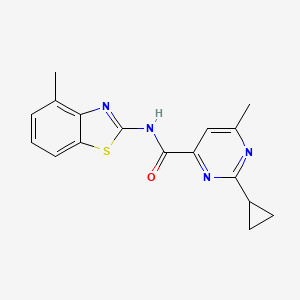
![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)
![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)
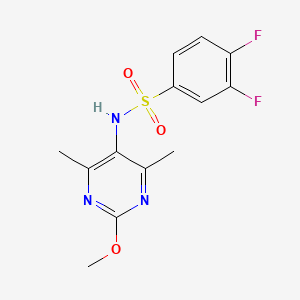
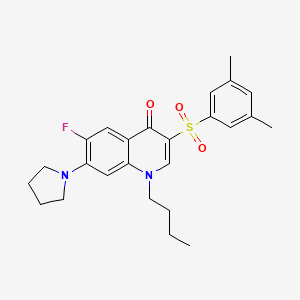
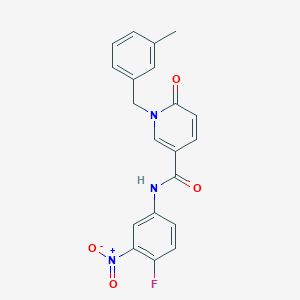
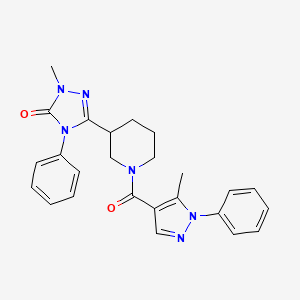
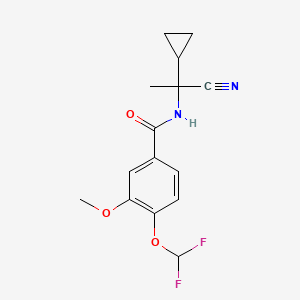
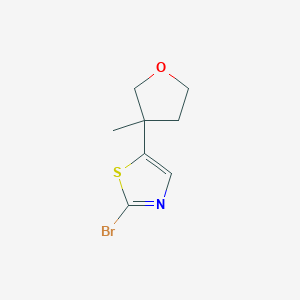
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)